molecular formula C13H16O2 B2460029 5-Methyl-2-phenyl-4-hexenoic acid CAS No. 151813-42-2

5-Methyl-2-phenyl-4-hexenoic acid

Cat. No. B2460029
M. Wt: 204.269
InChI Key: YLNBMULYXHXMRC-UHFFFAOYSA-N
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Description

“5-Methyl-2-phenyl-4-hexenoic acid” is a chemical compound with the molecular formula C13H16O2 . It is also known by its CAS Number: 151813-42-2 .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “5-Methyl-2-phenyl-4-hexenoic acid”. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-phenyl-4-hexenoic acid” consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 204.271 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Related Compounds : 5-Methyl-2-phenyl-4-hexenoic acid and its derivatives have been utilized in the synthesis of various compounds. For example, it has been used in the synthesis of dihydrolavandulol and related compounds, which are derived from carboxylic acids and conjugated dienes (Fujita et al., 1982). Additionally, it has been involved in the creation of compounds like Methyl (R,E)-6-Benzyloxy-4-hydroxy-2-hexenoate and its mesylate derivative, showcasing its versatility in synthetic chemistry (March et al., 1995).

  • Intramolecular Acylation : It has also been used in studying the intramolecular acylation of various acids. This research sheds light on the reaction mechanisms and potential applications in synthesizing more complex organic molecules (Ansell et al., 1968).

Biochemical and Pharmacological Research

  • HDAC Inhibition and Anti-tumorigenic Properties : Some derivatives of 5-Methyl-2-phenyl-4-hexenoic acid, like 4-Phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, have been identified as novel histone deacetylase (HDAC) inhibitors with anti-tumorigenic properties (Ali et al., 2015).

  • Synthesis of Bioactive Compounds : The compound has been instrumental in synthesizing bioactive compounds, such as β-phenyl-δ,ε-unsaturated amino acids. These compounds have potential applications in medicinal chemistry and drug design (Gu et al., 2003).

Material Science and Biotechnology

  • Polyhydroxyalkanoates Production : In the field of biotechnology, 5-Methyl-2-phenyl-4-hexenoic acid has been used in the production of polyhydroxyalkanoates by recombinant bacteria. These materials have potential applications in biodegradable plastics and other environmentally friendly materials (Höfer et al., 2011).

  • Antifungal Activity : A derivative, 5-hydroxyl-5-methyl-2-hexenoic acid, isolated from Actinoplanes sp. HBDN08, has shown significant antifungal activity, suggesting its potential as a candidate for new antifungal agents (Zhang et al., 2010).

Safety And Hazards

The safety and hazards of “5-Methyl-2-phenyl-4-hexenoic acid” are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

5-methyl-2-phenylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)8-9-12(13(14)15)11-6-4-3-5-7-11/h3-8,12H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNBMULYXHXMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC=CC=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenyl-4-hexenoic acid

CAS RN

151813-42-2
Record name 5-methyl-2-phenylhex-4-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
A Padwa, DJ Austin, AT Price… - Journal of the …, 1993 - ACS Publications
… of 5-methyl-2-phenyl-4-hexenoic acid as a pale yellow oil: IR (neat) 1707, 1601, 1290 cm"1; … To a solution containing 1.0 g (4.9 mmol) of 5-methyl-2-phenyl-4hexenoic acid and 0.46 mL (…
Number of citations: 364 pubs.acs.org
M Sakuma - nagoya.repo.nii.ac.jp
Biomimetic polyene cyclization of isoprenoids is a highly powerful method for constructing polycyclic structures of terpenoids. Considerable effort has been focused on the development …
Number of citations: 2 nagoya.repo.nii.ac.jp
DJ Austin - 1993 - search.proquest.com
Carboxylate and carboxamide ligands of dirhodium (II) catalysts control chemoselectivity in competitive metal carbene transformations of diazo compounds. For competitive …
Number of citations: 2 search.proquest.com

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